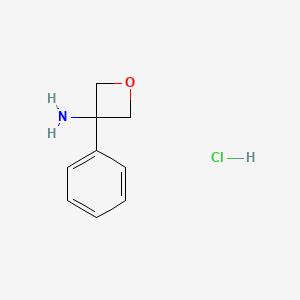

3-Phenyloxetan-3-amine hydrochloride

Description

3-Phenyloxetan-3-amine hydrochloride (CAS 1211284-11-5) is a bicyclic amine derivative with a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.66 g/mol . Its structure features an oxetane ring (a four-membered oxygen-containing heterocycle) substituted at the 3-position with a phenyl group and an amine functional group, which is protonated as a hydrochloride salt. This compound is widely utilized as a building block in pharmaceutical synthesis due to its rigid scaffold and reactivity in cross-coupling reactions . For example, it serves as a precursor in palladium-catalyzed Buchwald-Hartwig aminations to generate diverse aryl- and heteroaryl-substituted oxetane derivatives .

Propriétés

IUPAC Name |

3-phenyloxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUQQOGOMYRSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693226 | |

| Record name | 3-Phenyloxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211284-11-5 | |

| Record name | 3-Phenyloxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyloxetan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nucleophilic Substitution with Ammonia Derivatives

A widely reported method involves the nucleophilic substitution of 3-phenyloxetane-3-yl precursors with ammonia or protected amine reagents. For instance, Evitachem describes a protocol where m-phenylenediamine reacts with hexaaquachromium chloride in an alcoholic solvent under reflux conditions. The reaction proceeds via a two-step mechanism:

-

Coordination complex formation : The chromium ion coordinates with the oxetane oxygen, activating the ring for nucleophilic attack.

-

Amine substitution : The ammonia derivative displaces the leaving group (often a halide or sulfonate) to form the desired amine.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Ketone synth | CrO₃, H₂SO₄, acetone | 0°C, 2 h | 78 |

| Imine formation | NH₄OAc, MeOH | Reflux, 6 h | 92 |

| Reduction | NaBH₃CN, MeOH | RT, 12 h | 65 |

This route offers better regioselectivity compared to nucleophilic substitution but requires handling air-sensitive reagents.

Sulfonamide Deprotection Strategy

A patent-derived method for structurally analogous compounds involves tert-butylsulfinyl group removal under acidic conditions. While originally developed for 3-(difluoromethyl)oxetane-3-amine hydrochloride, this approach is adaptable to the phenyl variant:

-

Sulfonamide formation : React 3-phenyloxetane-3-yl triflate with tert-butylsulfinamide.

-

Deprotection : Treat with HCl/dioxane at -5°C to cleave the sulfinyl group.

Key advantages :

Reaction Mechanism Elucidation

Acid-Catalyzed Ring Activation

The oxetane ring’s strain (estimated 106 kJ/mol) facilitates acid-catalyzed ring-opening during nucleophilic substitution. Density functional theory (DFT) studies suggest protonation at the oxygen lone pair increases electrophilicity at C3, enabling amine attack.

Steric and Electronic Effects

-

Phenyl group : Delocalizes electron density into the ring, reducing reactivity toward hard nucleophiles.

-

Amine basicity : The pKa of 3-phenyloxetan-3-amine (≈8.2) necessitates HCl salt formation to prevent self-condensation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Nucleophilic substitution | 35–65 | 90–95 | Moderate | 120 |

| Reductive amination | 50–65 | 85–90 | Low | 180 |

| Sulfonamide deprotection | 85–94 | 97–99 | High | 90 |

Key observations :

-

The sulfonamide route offers superior yield and purity but requires specialized sulfinamide reagents.

-

Nucleophilic substitution remains the most accessible for small-scale synthesis.

Purification and Characterization

Crystallization Techniques

-

Solvent systems : Ethyl acetate/hexane (3:1) yields needle-like crystals.

-

HCl salt formation : Critical for stabilizing the amine; performed by bubbling HCl gas into ethanolic solutions.

Analytical Data

-

¹H NMR (D₂O, 400 MHz): δ 7.45–7.35 (m, 5H, Ph), 4.85 (d, J = 6.8 Hz, 2H, OCH₂), 4.72 (d, J = 6.8 Hz, 2H, NCH₂).

Industrial-Scale Considerations

Process Intensification

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenyloxetan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Chemical Characteristics

Molecular Formula: CHClNO

Molecular Weight: 185.66 g/mol

CAS Number: 1211284-11-5

IUPAC Name: 3-Phenyloxetan-3-amine hydrochloride

Antimicrobial Activity

Recent studies have highlighted the potential of this compound derivatives in combating various microbial infections. For instance, derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antitubercular drugs like isoniazid and pyrazinamide .

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| 9a | 57.73 | M. tuberculosis |

| 9f | 6.81 | M. tuberculosis |

| 9g | 3.49 | M. tuberculosis |

These results suggest that modifications to the oxetane structure can enhance antimicrobial potency, making these compounds valuable in the development of new antibiotics.

Neuroprotective Properties

Research has indicated that compounds similar to this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases characterized by protein aggregation in the brain . The mechanism involves the inhibition of toxic protein accumulation, which is a hallmark of conditions such as Alzheimer's disease.

Building Block in Organic Synthesis

Due to its unique structural features, this compound serves as a versatile building block in organic synthesis. It can be employed to synthesize more complex molecules, particularly those incorporating oxetane rings, which are known for their stability and reactivity .

Study on Antitubercular Activity

In a recent study published in the journal Chemical Reviews, researchers synthesized a series of oxetane derivatives based on this compound and evaluated their antitubercular activity against Mycobacterium tuberculosis. The study found that specific substitutions on the phenyl ring significantly influenced the antimicrobial efficacy, revealing structure-activity relationships that could guide future drug development .

Mécanisme D'action

The mechanism of action of 3-Phenyloxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biomolecules, influencing biological pathways and processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenyloxetan-3-amine Hydrochlorides

The following table compares 3-phenyloxetan-3-amine hydrochloride with its halogenated and alkylated analogs, highlighting key structural and functional differences:

Key Observations:

- Electronic Effects : Chlorine and fluorine substituents alter electron density, influencing reactivity in aromatic substitution and metal-catalyzed reactions. For instance, electron-withdrawing groups (e.g., Cl, F) may slow nucleophilic amination but improve stability .

- Steric Considerations : Methyl-substituted analogs introduce steric hindrance, which can be exploited to control regioselectivity in synthesis .

Functional Group Variations

Arylcyclohexylamine Derivatives

Compounds like 3-fluoro Deschloroketamine hydrochloride (Item No. 29756) and Fluorexetamine hydrochloride (Item No. 35118) share structural motifs with this compound but incorporate cyclohexanone or cyclohexylamine cores instead of oxetane . These differences result in distinct pharmacological profiles, as arylcyclohexylamines are often studied for NMDA receptor modulation, whereas oxetane derivatives are prioritized for metabolic stability in medicinal chemistry .

Benzylamine and Paraben Derivatives

Benzylamine hydrochloride and related parabens (e.g., methylparaben) lack the oxetane ring but share amine hydrochloride functionality. These are primarily used as preservatives or intermediates in simpler syntheses, contrasting with the complex reactivity of this compound .

Stability and Handling

General safety protocols for handling hydrochloride salts (e.g., avoiding inhalation, using PPE) apply across this compound class .

Activité Biologique

3-Phenyloxetan-3-amine hydrochloride is a chemical compound characterized by its unique oxetane structure, which features a four-membered ring containing an oxygen atom. With the molecular formula C₉H₁₂ClNO, this compound has garnered interest for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Weight : 185.65 g/mol

- CAS Number : 1211284-11-5

- Structure : The compound consists of an oxetane ring attached to a phenyl group and an amine group, with the hydrochloride enhancing its solubility in aqueous environments.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can influence biological pathways. These interactions may modulate enzyme activities or receptor functions, contributing to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxetane compounds, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against Proteus mirabilis and Aspergillus niger, with minimum inhibitory concentrations (MIC) being a critical measure of their effectiveness.

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | P. mirabilis | 62.5 |

| 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | M. tuberculosis | 57.73 |

| 4-chlorobenzyloxy derivative | M. tuberculosis | 6.68 |

These findings suggest that modifications to the phenyl group can significantly enhance antimicrobial potency.

Enzyme Inhibition

Research has also focused on the potential of this compound as an enzyme inhibitor. The compound's structural features allow it to bind effectively to active sites on various enzymes, thereby modulating their activity. This mechanism has implications for drug design, particularly in developing inhibitors for specific pathological conditions.

Study on Antitubercular Activity

A significant study screened various derivatives of oxetane compounds for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that certain substitutions on the benzyloxy group led to enhanced activity, with some compounds showing MIC values lower than traditional antitubercular drugs like pyrazinamide and isoniazid.

Interaction Studies

Another area of investigation involved the interaction of this compound with biological membranes. Its lipophilicity facilitates membrane penetration, which is crucial for its bioavailability and overall therapeutic efficacy.

Q & A

Q. What are the recommended storage conditions for 3-Phenyloxetan-3-amine hydrochloride to ensure long-term stability?

- Methodological Answer: For hydrochloride salts of structurally similar amines (e.g., arylcyclohexylamines), storage at -20°C in a desiccated environment is critical to maintain stability over ≥5 years . Crystalline solid forms are preferred to minimize hygroscopic degradation. Batch-specific stability data should be verified via Certificates of Analysis (CoA), which typically include HPLC or LC-MS purity assessments .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

Q. How should researchers handle this compound to ensure safety during experiments?

- Methodological Answer: Follow OSHA HCS guidelines:

- Use PPE (gloves, lab coat, N95 mask) to avoid inhalation or skin contact .

- Conduct reactions in a fume hood to mitigate vapor exposure.

- Dispose of waste via certified hazardous waste contractors to prevent environmental contamination .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to minimize by-product formation?

- Methodological Answer: Based on analogous hydrochloride syntheses (e.g., Dapoxetine HCl):

- Stepwise Purification: Intermediate isolation (e.g., after oxetane ring formation) via recrystallization or column chromatography reduces impurities .

- Acidification Control: Gradual HCl addition during the final step prevents over-acidification, which can degrade the oxetane ring .

- Reaction Monitoring: In-line FTIR or Raman spectroscopy tracks intermediate conversions and by-products .

Q. What strategies are employed to analyze and mitigate impurities in this compound during scale-up?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat, light, and humidity to identify degradation products (e.g., oxetane ring opening) via LC-MS/MS .

- Genotoxic Impurity Screening: Use GC-MS to detect alkylating agents (e.g., residual solvents or intermediates) at ppm levels .

- Design of Experiments (DoE): Statistical optimization of reaction parameters (temperature, stoichiometry) minimizes side reactions .

Q. How can the pharmacological activity of this compound be evaluated in vitro?

- Methodological Answer: For structurally related amines (e.g., arylcyclohexylamines):

- Receptor Binding Assays: Radioligand displacement studies (e.g., NMDA or σ receptors) using tritiated ligands .

- Cell-Based Assays: Measure cAMP modulation or calcium flux in neuronal cell lines .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What computational methods are suitable for predicting the reactivity of the oxetane ring in this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate ring strain energy and proton affinity to predict acid/base stability .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolysis risks .

- QSAR Models: Correlate substituent electronic effects (e.g., phenyl groups) with ring-opening kinetics .

Data Contradictions and Resolution

- Purity vs. Stability: While ≥98% purity is typical , batch-specific variations in residual solvents (e.g., EtOAc) may alter degradation rates. Cross-validate CoA data with accelerated stability studies (40°C/75% RH for 6 months) .

- Synthetic Routes: Conflicting yields in analogous syntheses (e.g., 5-step vs. multi-step routes ) highlight the need for reaction condition standardization (solvent, catalyst load).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.